
4-(4-(3-(3-(terc-butil)-1-metil-1H-pirazol-5-il)-ureido)-3-fluorofenoxi)-N-metilpicolinamida
Descripción general
Descripción
4-(4-(3-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-ureido)-3-fluorophenoxy)-N-methylpicolinamide is a useful research compound. Its molecular formula is C22H25FN6O3 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(3-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-ureido)-3-fluorophenoxy)-N-methylpicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(3-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-ureido)-3-fluorophenoxy)-N-methylpicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Este compuesto ha mostrado potencial en el campo de la investigación farmacéutica, particularmente como un posible inhibidor de ciertas enzimas. Por ejemplo, derivados de pirazol similares se han identificado como inhibidores efectivos de la fosfodiesterasa 4 (PDE4) , los cuales son cruciales en el tratamiento de enfermedades antiinflamatorias. El grupo terc-butil podría mejorar la selectividad y la potencia del compuesto como un inhibidor.
Ciencia de Polímeros
En la ciencia de polímeros, la incorporación de grupos terc-butil y unidades fenoxi puede mejorar significativamente la solubilidad y la procesabilidad de los polímeros . Este compuesto podría utilizarse para sintetizar poliimidas con una solubilidad mejorada en solventes orgánicos, lo cual es altamente beneficioso para crear materiales avanzados con propiedades mecánicas y térmicas específicas.
Química de Materiales
Se sabe que el grupo terc-butil confiere una mejor estabilidad a diversos materiales. Compuestos con grupos terc-butil se han utilizado en la producción de resinas epoxi y agentes de curado , los cuales son esenciales en la fabricación de plásticos y recubrimientos duraderos.
Ciencia Ambiental
Derivados de compuestos terc-butil se han utilizado como antioxidantes en plásticos de uso común . Este compuesto podría investigarse por sus propiedades antioxidantes, las cuales podrían contribuir al desarrollo de materiales con mayor resistencia a la degradación y una vida útil más larga.
Propiedades
IUPAC Name |
4-[4-[(5-tert-butyl-2-methylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O3/c1-22(2,3)18-12-19(29(5)28-18)27-21(31)26-16-7-6-13(10-15(16)23)32-14-8-9-25-17(11-14)20(30)24-4/h6-12H,1-5H3,(H,24,30)(H2,26,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOKZJIFQMAOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Iodobenzo[d]thiazol-7-ol](/img/structure/B1408564.png)

![[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B1408569.png)
![2-Fluoro-6-methoxybenzo[d]thiazole](/img/structure/B1408570.png)
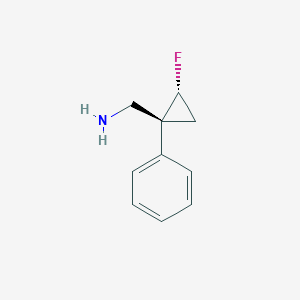
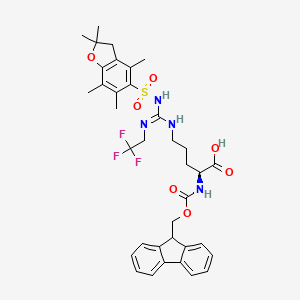

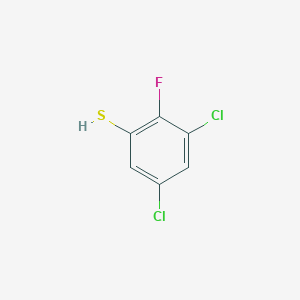


![(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B1408583.png)
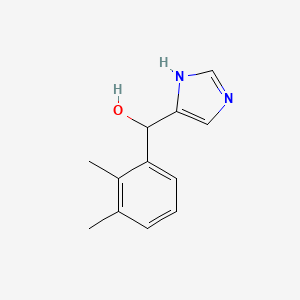
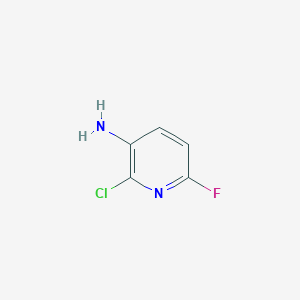
![2-Iodobenzo[d]thiazol-4-ol](/img/structure/B1408587.png)
